Thiochromanone 1,1-dioxide
Overview
Description
Thiochromanone 1,1-dioxide is a sulfur-containing heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The compound is related to thiophene dioxides, which are known for their unique reactivity features and key chemical transformations . Thiochromanone 1,1-dioxide and its derivatives have been examined for their NMR spectral properties, which are influenced by the presence of heteroatoms and substituents at specific positions .
Synthesis Analysis
The synthesis of thiochromanone 1,1-dioxide derivatives has been approached through different methods. A novel synthesis route involves the cyclization of o-cyanobenzyl thioacetate by a Thorpe reaction, leading to the formation of isothiochromen-4-one 2,2-dioxide . Additionally, thiophene 1,1-dioxides, which share a similar sulfur dioxide moiety, are commonly prepared by the oxidation of thiophenes . The synthesis of 3-alkylidene derivatives of 4-thiochromanone 1,1-dioxide has been achieved using trimethylsilyl enol ethers and carbonyl compounds complexed with titanium tetrachloride .
Molecular Structure Analysis
The molecular structure of thiochromanone 1,1-dioxide derivatives has been studied through various techniques, including X-ray crystallography. For instance, the preferred boat conformation of cis-1,4-dimethylisothiochroman 2,2-dioxide has been confirmed by X-ray analysis . The structural and theoretical aspects of thiophene dioxides, which are closely related to thiochromanone dioxides, have also been extensively investigated .
Chemical Reactions Analysis
Thiochromanone 1,1-dioxide and its derivatives participate in a variety of chemical reactions. They have been found to react with nitrogen-containing nucleophilic reagents , and they serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors in different synthetic applications . The photochemical behavior of these compounds has also been explored, with photolysis leading to ring-expansion products in some cases .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiochromanone 1,1-dioxide derivatives are influenced by their electron-rich or electron-poor nature. Electron-poor thiophene 1,1-dioxides, for example, have been characterized by cyclic voltammetry and exhibit highly reversible and facile reductions10. The photoluminescence properties of these compounds vary depending on the substituents, with emissions in the blue-green region and quantum yields up to 34%10. The potential of these compounds as electron relays in photocatalytic hydrogen generation has also been demonstrated10.
Scientific Research Applications
Anticancer Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiochromanone-based thiosemicarbazones have been synthesized and evaluated for their cytotoxic activities . These compounds have shown potential as anticancer agents, particularly against the MCF-7, SK-mel-2, and DU145 cancer cell lines .
- Methods of Application: The thiochromanone-based thiosemicarbazones are synthesized and then evaluated for their cytotoxic activities . The mechanism of action is investigated through cell cycle, Annexin V-FITC/PI staining, and ROS assays .
- Results: Compound 4c (8-fluoro thiochromanone thiosemicarbazone) was found to be the most active and exhibited potent cytotoxicity against the MCF-7, SK-mel-2, and DU145 cancer cell lines, with IC50 values of 0.42, 0.58, and 0.43 µM, respectively .
Inhibitors of Cathepsin L
- Scientific Field: Biochemistry
- Application Summary: Thiochromanone thiosemicarbazone analogues have been synthesized and evaluated as inhibitors of cathepsins L and B .
- Methods of Application: A series of 36 thiosemicarbazone analogues containing the thiochromanone molecular scaffold functionalized primarily at the C-6 position were prepared by chemical synthesis and evaluated as inhibitors of cathepsins L and B .
- Results: The most promising inhibitors from this group are selective for cathepsin L and demonstrate IC50 values in the low nanomolar range .
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiochromanone derivatives containing a carboxamide moiety have been designed and synthesized for their potential antibacterial activity .
- Methods of Application: A total of 32 new thiochromanone derivatives containing a carboxamide moiety were designed and synthesized .
- Results: Compound 4e exhibited excellent in vitro antibacterial activity against Xoo, Xoc, and Xac, which was superior to those of Bismerthiazol and Thiodiazole copper .
Future Directions
Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones will also be covered in future research . In addition, a total of 32 new thiochromanone derivatives containing a carboxamide moiety were designed and synthesized and their in vitro antibacterial activities were determined .
properties
IUPAC Name |
1,1-dioxo-2,3-dihydrothiochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAUTBXMFSABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323397 | |
Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiochromanone 1,1-dioxide | |
CAS RN |
19446-96-9 | |
Record name | Thiochromanone 1,1-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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